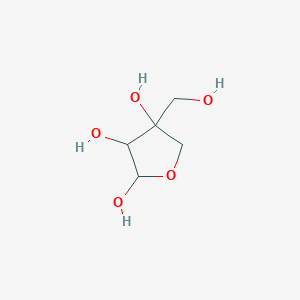

4-(Hydroxymethyl)oxolane-2,3,4-triol

Descripción general

Descripción

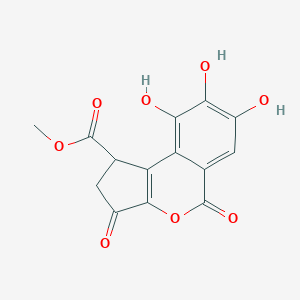

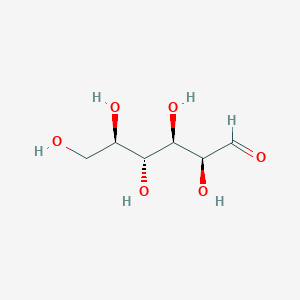

Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)oxolane-2,3,4-triol includes a five-membered ring, 4 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, 1 ether (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis

The molecular formula of 4-(Hydroxymethyl)oxolane-2,3,4-triol is C₅H₁₀O₅ . It has an average mass of 150.130 Da and a monoisotopic mass of 150.052826 Da .Aplicaciones Científicas De Investigación

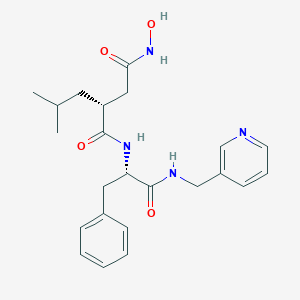

Synthesis of New Oxetane Derivatives

The compound “4-(Hydroxymethyl)oxolane-2,3,4-triol” can be used in the synthesis of new oxetane derivatives . These derivatives have been the subject of numerous studies due to their potential applications in various fields .

Medicinal Chemistry

Oxetane derivatives, which can be synthesized from “4-(Hydroxymethyl)oxolane-2,3,4-triol”, have significant applications in medicinal chemistry . They can be used in the development of new drugs and therapeutic agents .

Reactivity Studies

This compound can also be used in reactivity studies. Researchers have demonstrated that by increasing the equivalents of certain reagents, the oxetane motif could be accessed from the corresponding carbonyl compound .

Formation of 2-Hydroxymethyloxetane Motif

The “4-(Hydroxymethyl)oxolane-2,3,4-triol” can be used in the formation of the 2-hydroxymethyloxetane motif . This motif has been formed in good yields following certain chemical reactions .

Synthesis of Oxazoles

The compound can potentially be used in the synthesis of oxazoles . Oxazoles are a class of organic compounds with a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms .

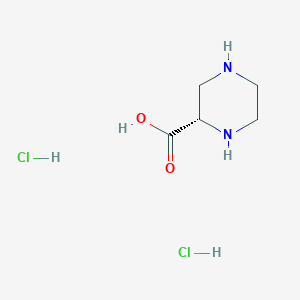

Synthesis of Appropriate Oxolane Derivative

Commercially available 2-deoxy-D-ribose was used to synthesize the appropriate oxolane derivative— (2 R ,3 S )-2- (hydroxymethyl)oxolan-3-ol—by reduction and dehydration/cyclization in an acidic aqueous solution .

Propiedades

IUPAC Name |

4-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNHGEVAWNWCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)oxolane-2,3,4-triol | |

CAS RN |

639-97-4 | |

| Record name | D-Apiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

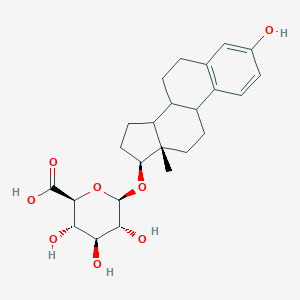

![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)